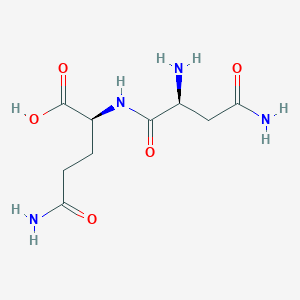
Asn-Gln
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asn-Gln is a dipeptide composed of L-asparagine and L-glutamine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-asparagine and a L-glutamine.
Aplicaciones Científicas De Investigación
Protein Engineering and Structure Analysis
Role in Protein Stability and Functionality
Asn and Gln residues are pivotal in maintaining protein structure and stability. They often participate in hydrogen bonding, which is essential for the proper folding of proteins. A study highlighted that specific substitutions of Asn and Gln in protein sequences can significantly influence their aggregation properties, which is crucial in understanding neurodegenerative diseases . For instance, substituting Lys170 with Asn in a protein sequence inhibited amyloidogenic activity, showcasing the potential of these residues in protein engineering.
Case Study: T4 Lysozyme Dynamics
A notable application of Asn and Gln is observed in the study of T4 lysozyme dynamics using NMR spectroscopy. This research demonstrated how the side chains of these amino acids contribute to the structural dynamics of proteins, providing insights into their functional mechanisms .
Biocompatible Hydrogels for Biomedical Applications
Hydrogel Development
Asn and Gln have been incorporated into self-assembling hydrogels that serve as biocompatible matrices for tissue engineering. These hydrogels can be engineered to alter their mechanical properties and responsiveness to environmental stimuli, making them suitable for drug delivery systems . The introduction of these amino acids enhances the formation of hydrogels with improved biocompatibility and functionality.
Application in Cell Culture
Research has shown that hydrogels containing Asn and Gln support cell growth and differentiation effectively. For example, a study compared these hydrogels with traditional Matrigel substrates, demonstrating similar or superior performance in sustaining cell cultures . This makes them valuable for regenerative medicine applications.
Metabolic Engineering
Role in Metabolic Pathways
Asn and Gln are crucial for various metabolic pathways, particularly in cancer research. They are involved in nitrogen metabolism and can influence cellular proliferation rates. A study on soft tissue sarcoma cells revealed that manipulating levels of these amino acids could impact metabolic functions significantly . This highlights their potential as targets for therapeutic interventions.
Peptide-Based Therapeutics
Therapeutic Applications
Peptides derived from Asn and Gln have been explored for their therapeutic potential due to their ability to form stable structures that can mimic natural proteins. Research has indicated that peptides incorporating these residues can exhibit enhanced stability and bioactivity, making them suitable candidates for drug development .
Aggregation Studies
Understanding Protein Aggregation
The aggregation propensity of proteins often involves Asn and Gln residues. Research has shown that these amino acids can influence the aggregation behavior of proteins, which is particularly relevant in the context of amyloid diseases . Understanding this relationship is vital for developing strategies to prevent or treat such conditions.
Data Summary Table
Propiedades
Número CAS |
14608-83-4 |
|---|---|
Fórmula molecular |
C9H16N4O5 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N4O5/c10-4(3-7(12)15)8(16)13-5(9(17)18)1-2-6(11)14/h4-5H,1-3,10H2,(H2,11,14)(H2,12,15)(H,13,16)(H,17,18)/t4-,5-/m0/s1 |
Clave InChI |
QCWJKJLNCFEVPQ-WHFBIAKZSA-N |
SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
SMILES isomérico |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
Pictogramas |
Flammable |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















